molecular formula C24H17FN2O3 B2879029 2-(4-fluorobenzoyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 1904299-28-0

2-(4-fluorobenzoyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2879029
CAS RN: 1904299-28-0
M. Wt: 400.409
InChI Key: CJLSFBMJMWGIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzoyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FLAP inhibitor is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.

Scientific Research Applications

Antipsychotic Potential and Receptor Affinity A novel series of compounds with structural similarities to 2-(4-fluorobenzoyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide have been investigated for their antipsychotic potential. These compounds demonstrate affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. Their pharmacological profiles suggest potential effectiveness as antipsychotic drugs, with particular selectivity towards 5-HT2A receptors, which is a common target for antipsychotic medications (Raviña et al., 2000).

Bioisosteres for Migraine Treatment Research has also explored the utility of structurally similar compounds as bioisosteres for serotonin (5-HT1F) receptor agonists. These compounds have shown potential in treating acute migraines due to their high affinity and selectivity for the 5-HT1F receptor, highlighting a promising avenue for developing new migraine therapies (Mathes et al., 2004).

Fluorescence and Computational Analysis The synthesis and analysis of fluorescent compounds related to 2-(4-fluorobenzoyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide have been conducted, revealing strong solid-state fluorescence. These findings not only contribute to the understanding of the optical properties of such compounds but also open the door to their application in material science, particularly in the development of new fluorescent materials for sensing and imaging applications (Yokota et al., 2012).

Serotonin Receptor Antagonists Further investigations have developed fluorine-18 labeled compounds as serotonin (5-HT1A) antagonists. These studies are crucial for advancing our understanding of serotonin receptors' role in psychiatric disorders and developing new diagnostic tools in nuclear medicine for imaging serotonin receptors in the brain (Lang et al., 1999).

properties

IUPAC Name

2-(4-fluorobenzoyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3/c25-18-11-9-16(10-12-18)23(28)19-6-1-2-7-20(19)24(29)27-15-17-5-3-13-26-22(17)21-8-4-14-30-21/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLSFBMJMWGIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide

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